4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan-d5
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Overview
Description
4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan-d5 is a labeled analogue of 4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan. This compound is used as an endothelin receptor antagonist in treating cancer . It is a stable isotope-labeled compound, which allows researchers to study metabolic pathways in vivo in a safe manner .
Preparation Methods
The synthetic routes and reaction conditions for 4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan-d5 are not explicitly detailed in the available sources. it is known that the compound is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms to achieve the labeled analogue . Industrial production methods typically involve custom synthesis and purification processes to ensure the high purity and quality of the compound .
Chemical Reactions Analysis
4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan-d5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Used in metabolic research to study metabolic pathways in vivo.
Medicine: Used as an endothelin receptor antagonist in cancer treatment.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan-d5 involves its role as an endothelin receptor antagonist. It binds to endothelin receptors, blocking the action of endothelin, a potent vasoconstrictor. This leads to vasodilation and reduced blood pressure, which is beneficial in treating conditions like pulmonary arterial hypertension and certain types of cancer .
Comparison with Similar Compounds
4,6-Dimethoxy-|A-methyl-3-phenoxy Ambrisentan-d5 is unique due to its stable isotope labeling, which allows for safe in vivo metabolic studies. Similar compounds include:
Ambrisentan: An endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Bosentan: Another endothelin receptor antagonist with similar applications.
Macitentan: A dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
These compounds share similar mechanisms of action but differ in their specific chemical structures and labeling.
Properties
Molecular Formula |
C22H22N2O6 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
(2S)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-(2,3,4,5,6-pentadeuteriophenoxy)-3-phenylbutanoic acid |
InChI |
InChI=1S/C22H22N2O6/c1-22(15-10-6-4-7-11-15,30-16-12-8-5-9-13-16)19(20(25)26)29-21-23-17(27-2)14-18(24-21)28-3/h4-14,19H,1-3H3,(H,25,26)/t19-,22?/m1/s1/i5D,8D,9D,12D,13D |
InChI Key |
ZEIQFLAUJKHOLJ-CUBNZRIJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(C)(C2=CC=CC=C2)[C@@H](C(=O)O)OC3=NC(=CC(=N3)OC)OC)[2H])[2H] |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C(=O)O)OC2=NC(=CC(=N2)OC)OC)OC3=CC=CC=C3 |
Origin of Product |
United States |
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